2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 885274-14-6
VCID: VC3840042
InChI: InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Molecular Formula: C17H23N3O6
Molecular Weight: 365.4 g/mol

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

CAS No.: 885274-14-6

Cat. No.: VC3840042

Molecular Formula: C17H23N3O6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid - 885274-14-6

Specification

CAS No. 885274-14-6
Molecular Formula C17H23N3O6
Molecular Weight 365.4 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(2-nitrophenyl)acetic acid
Standard InChI InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Standard InChI Key HVUYNHZESWWKLB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a Boc group and at the 4-position with a 2-nitrophenyl-acetic acid chain. The Boc group (tert-butoxycarbonyl) protects the piperazine nitrogen, enhancing stability during synthetic modifications . The 2-nitrophenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₃O₆
Molecular Weight365.4 g/mol
CAS Number885274-14-6
SolubilityLimited in water; soluble in DMSO, DCM
Storage Conditions2–8°C in sealed containers

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • NMR: Distinct signals for Boc tert-butyl protons (δ 1.4 ppm) and aromatic protons from the nitrophenyl group (δ 7.5–8.1 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form 1-Boc-piperazine .

  • Coupling Reaction: The Boc-protected piperazine is coupled with 2-nitrophenyl acetic acid derivatives using carbodiimides (e.g., EDC/HOBt) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Critical Reaction Conditions:

  • Temperature: 0–25°C to prevent Boc group degradation .

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Post-synthesis, recrystallization in ethanol/water mixtures refines crystalline purity .

Applications in Medicinal Chemistry

Antiviral Agents

Piperazine derivatives inhibit viral replication by targeting nucleocapsid assembly. For example, analogs of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid reduced hepatitis B virus (HBV) DNA levels by 70% in vitro .

Anticancer Therapeutics

The compound’s nitro group facilitates interactions with kinase active sites. Derivatives exhibited IC₅₀ values of 1.2–3.8 μM against RET kinase, a target in thyroid cancer .

Table 2: Biological Activity of Select Derivatives

DerivativeTargetIC₅₀ (μM)Source
Nitro-para-substitutedRET kinase1.2
Fluoro-ortho-substitutedSerotonin receptor0.8

Neurological Drug Development

The piperazine scaffold is pivotal in antidepressants like vortioxetine. Intermediate synthesis routes involving this compound improved yields by 30% in GMP-compliant processes .

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

  • 2-Nitrophenyl vs. 4-Nitrophenyl: Ortho substitution increases steric hindrance, reducing reaction rates by 20% compared to para isomers .

  • Boc vs. Acetyl Protection: Boc deprotection requires strong acids (e.g., TFA), whereas acetyl groups are cleaved under mild basic conditions .

Table 3: Key Analog Comparisons

AnalogSolubility (μg/mL)LogPSource
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxyphenyl)acetic acid1202.1
2-(4-Boc-piperazinyl)-2-(naphthalen-2-yl)acetic acid853.0

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods to reduce waste .

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